molecular formula C21H21ClN4O2 B11324940 [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11324940
M. Wt: 396.9 g/mol
InChI Key: DYUPMOXMELGCMX-UHFFFAOYSA-N
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Description

1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound featuring a combination of oxazole, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE
  • 1-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE

Uniqueness

1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H21ClN4O2/c22-17-6-4-16(5-7-17)20-15-19(24-28-20)21(27)26-13-11-25(12-14-26)10-8-18-3-1-2-9-23-18/h1-7,9,15H,8,10-14H2

InChI Key

DYUPMOXMELGCMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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